molecular formula C18H21FN4O2 B2834974 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034252-79-2

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2834974
CAS No.: 2034252-79-2
M. Wt: 344.39
InChI Key: XPXWDNZGYQRYNF-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) detailed the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating in vitro antimicrobial activities​​. Similarly, Vijayakumar, Karthikeyan, and Sarveswari (2014) reported on the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, hinting at the potential for these compounds to serve in various biological applications​​.

Structural and Molecular Studies

Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) provided insights into cation tautomerism, twinning, and disorder in pyrimidinium salts, underscoring the importance of molecular structure in the targeted drug action of pharmaceuticals containing pyrimidine functionalities​​.

Drug Development Applications

El-All, Atta, Roaiah, Awad, and Abdalla (2016) discussed the derivation of potent SARS-CoV 3C-like protease inhibitors from thieno[2,3-d]-pyrimidine derivatives, showcasing the application of pyrimidine chemistry in developing antiviral agents​​.

Anticancer and Anti-Inflammatory Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with anti-inflammatory and analgesic properties from benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, illustrating the therapeutic potential of pyrimidine-based compounds​​.

Non-Linear Optical (NLO) and Molecular Docking Studies

Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, and Vasuki (2019) highlighted the synthesis of bipyridine-carboxamide derivatives through computational studies, including NLO properties and molecular docking analyses, suggesting the applicability of pyrimidine derivatives in molecular engineering and drug design​​.

These references collectively demonstrate the broad scientific research applications of pyrimidine derivatives, including their roles in antimicrobial activity, molecular structure analysis, drug development for antiviral, anticancer, and anti-inflammatory therapies, and the potential in molecular engineering. Each study underscores the chemical versatility and biomedical relevance of compounds structurally related to "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide".

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWDNZGYQRYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.